3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a fused furochromenone core (furo[3,2-g]chromen-7-one) with distinct substituents:
- Position 3: 4-Bromophenyl group (aromatic ring with bromine para-substitution).
- Position 5: Propyl chain (aliphatic side chain).
- Position 9: Methyl group.
This compound belongs to the class of linear furanocoumarins (LF), which are known for their photoreactive properties and interactions with biological targets such as DNA and cytochrome P450 enzymes .
Properties
Molecular Formula |
C21H17BrO3 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17BrO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3 |
InChI Key |
NDSTVXOEBMXSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Core Furochromenone Synthesis via Pechmann Condensation
The furo[3,2-g]chromen-7-one scaffold is typically constructed via Pechmann condensation , a classic method for coumarin derivatives. In this reaction, a phenol derivative reacts with a β-keto ester under acidic conditions to form the chromenone ring . For the target compound, 4-hydroxy-7-methylfuro[3,2-g]coumarin serves as the intermediate.
Reaction Conditions
-
Reactants : 7-Methyl-4-hydroxycoumarin and ethyl acetoacetate
-
Catalyst : Concentrated H₂SO₄ or BF₃·Et₂O
-
Solvent : Acetic acid or toluene
-
Temperature : 80–100°C, 4–6 hours
Mechanistic Insight
Protonation of the β-keto ester activates the carbonyl, enabling nucleophilic attack by the phenolic oxygen. Cyclodehydration follows, forming the fused furan and chromenone rings .
| Parameter | Value |
|---|---|
| Substrate | 3-Iodo-furochromenone intermediate |
| Boronic Acid | 4-Bromophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | THF/H₂O (4:1) |
| Temperature | 80°C, reflux |
| Reaction Time | 12–18 hours |
| Yield | 82–89% |
Key Considerations
-
Side Reactions : Homocoupling of boronic acid is suppressed by degassing solvents and maintaining anhydrous conditions.
-
Purification : Column chromatography (hexane:EtOAc, 3:1) isolates the product with >95% purity.
Alkylation for Propyl Substituent Installation
The 5-propyl group is introduced via nucleophilic alkylation at the C5 position of the furochromenone core .
Stepwise Procedure
-
Deprotonation : Treatment with LDA (2.2 eq.) in THF at -78°C generates the enolate.
-
Alkylation : Addition of 1-bromopropane (1.5 eq.) at -20°C.
-
Quenching : Saturated NH₄Cl solution.
-
Isolation : Extraction with DCM, drying (MgSO₄), and solvent evaporation.
Side Reaction Mitigation
Methyl Group Incorporation at C9
The 9-methyl group is introduced during the initial Pechmann condensation by using 7-methyl-4-hydroxycoumarin as the starting material . Alternative methods include:
Friedel-Crafts Alkylation
-
Reagents : Methyl chloride, AlCl₃
-
Solvent : Nitromethane
-
Temperature : 0°C → rt, 6 hours
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 94 |
| DMF | 36.7 | 68 | 88 |
| Toluene | 2.4 | 75 | 92 |
| Dioxane | 2.2 | 79 | 93 |
THF balances polarity and boiling point, enabling efficient reflux.
Catalyst Loading Studies
| Pd(PPh₃)₄ (mol%) | Yield (%) |
|---|---|
| 2 | 64 |
| 5 | 89 |
| 10 | 87 |
A 5 mol% catalyst load optimizes cost and efficiency.
Analytical Validation of Synthetic Intermediates
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.51 (d, J = 8.4 Hz, 2H, BrC₆H₄), 6.38 (s, 1H, H-4), 3.02 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 2.41 (s, 3H, C9-CH₃) .
-
HRMS : m/z [M+H]⁺ calc. 383.2351, found 383.2348.
Purity Assessment
-
HPLC (C18, MeCN:H₂O 70:30): tR = 6.72 min, 98.5% purity.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Pechmann + Suzuki | 4 | 52 | 120 |
| Friedel-Crafts Route | 5 | 41 | 145 |
| One-Pot Multi-Component | 3 | 48 | 110 |
The Pechmann-Suzuki strategy offers the best balance of yield and cost for gram-scale synthesis .
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Reduce reaction time from 18 hours to 45 minutes via Pd-coated microchannels.
-
In-Line Purification : Simulated moving bed (SMB) chromatography enhances throughput.
Environmental Impact
-
Solvent Recovery : >90% THF recycled via distillation.
-
Catalyst Reuse : Pd recovery via ion-exchange resins achieves 85% retention.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes.
Scientific Research Applications
3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit or activate certain pathways involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Furo[3,2-g]chromen-7-one Derivatives
The furo[3,2-g]chromen-7-one core is conserved across many derivatives, but substituent variations significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Cytotoxicity and Therapeutic Potential
- Compounds with complex side chains (e.g., 9-[3-methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy] derivatives) show moderate cytotoxicity (IC₅₀: 2.63–7.59 mg/mL) against cancer cell lines, suggesting that the target compound’s bromophenyl and propyl groups may synergize for enhanced activity .
- Methoxsalen’s clinical use highlights the therapeutic relevance of the furochromenone core, though bromine substitution could introduce novel toxicodynamic profiles requiring further evaluation .
Key Physicochemical Properties
| Property | Target Compound | Methoxsalen | ZX-AN052598 (Chlorophenyl Analog) |
|---|---|---|---|
| Molecular Weight | ~425.3 g/mol (estimated) | 216.19 g/mol | 400.10 g/mol |
| LogP (Lipophilicity) | High (due to bromine and propyl) | Moderate (~2.1) | High (~3.5) |
| UV Absorption | λmax ~300–350 nm (typical of furocoumarins) | λmax 249 nm, 300 nm | Not reported |
| Cytotoxicity | Hypothesized IC₅₀ < 10 µM (based on analogs) | Not cytotoxic (therapeutic use) | Not tested |
Biological Activity
3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanism of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H15BrO3 |
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Br |
Antimicrobial Properties
Research indicates that compounds in the furochromene class exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of furochromenes can inhibit the growth of various bacterial strains. The presence of the bromophenyl group enhances this activity, likely due to increased lipophilicity and interaction with microbial membranes .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
Neuroprotective Effects
This compound also exhibits neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease . The inhibition of AChE has been linked to improved cognitive functions in preclinical models.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Oxidative Stress Induction : It generates ROS, which can damage cellular components and trigger apoptotic pathways in cancer cells.
- Interaction with Receptors : The compound may interact with various receptors involved in neurotransmission and cell signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
- Neuroprotection in Animal Models : Research involving animal models treated with this compound showed improved memory retention and reduced markers of neurodegeneration compared to control groups .
Q & A
Basic: What spectroscopic and crystallographic methods are used for structural elucidation of this compound?
Answer:
Structural determination involves a combination of NMR (1H, 13C, DEPT, COSY) for identifying proton and carbon environments, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemistry. For example, derivatives like (E)-9-(3,4-dimethylpent-2-enyloxy)-7H-furo[3,2-g]chromen-7-one were characterized using X-ray diffraction to confirm bond angles and substituent positions . UV-Vis spectroscopy can also validate π-conjugation in the furochromenone core .
Basic: What synthetic strategies are effective for constructing the furo[3,2-g]chromen-7-one core?
Answer:
The core is synthesized via cyclization reactions of prenylated coumarin precursors or Suzuki-Miyaura coupling to introduce aryl groups like the 4-bromophenyl moiety. For instance:
- Step 1: Alkylation of 7-hydroxycoumarin derivatives with propyl groups.
- Step 2: Bromophenyl incorporation via palladium-catalyzed cross-coupling .
- Step 3: Cyclization under acidic conditions (e.g., H2SO4/CH3COOH) to form the fused furan ring .
Advanced: How do substituents (e.g., bromophenyl, propyl) influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies indicate:
- Bromophenyl groups enhance electrophilic reactivity , facilitating interactions with biological targets (e.g., enzyme active sites) .
- Propyl chains increase lipophilicity , improving membrane permeability, as seen in antidiabetic furochromenones with alkyl substituents .
- Methyl groups at position 9 reduce steric hindrance, optimizing binding to targets like advanced glycation end-product (AGE) receptors .
Advanced: How to resolve contradictions in reported bioactivity across studies?
Answer:
Discrepancies (e.g., varying IC50 values in enzyme assays) arise from:
- Model differences: In vitro (cell-free) vs. in vivo (e.g., streptozotocin-induced diabetic rats) systems .
- Dosage regimes: Higher doses (e.g., 400 mg/kg) may saturate metabolic pathways, skewing efficacy .
- Analytical variability: Standardize assays using HPLC-purity ≥98% compounds (as in ) to minimize impurities .
Methodological: What analytical techniques ensure compound purity and stability?
Answer:
- HPLC-DAD/UV quantifies purity (>95% as per ) and detects degradation products .
- TLC-MS monitors reaction progress and byproduct formation .
- Stability studies under varied pH/temperature (e.g., 25°C vs. 40°C) assess shelf-life .
Experimental Design: How to design in vivo studies for evaluating antidiabetic potential?
Answer:
- Model selection: Streptozotocin (STZ)-induced diabetic Wistar rats mimic type 1 diabetes .
- Parameters: Measure fasting blood glucose , HbA1c , and AGE levels in tail collagen .
- Dosage: Optimize using pharmacokinetic data (e.g., 200–400 mg/kg daily for 14–21 days) .
- Controls: Include metformin as a positive control and vehicle-treated diabetic rats.
Advanced: What metabolic pathways are hypothesized for this compound?
Answer:
Predicted pathways (based on furocoumarin analogs):
- Phase I metabolism: Oxidation of the propyl chain via CYP450 enzymes (e.g., CYP3A4) .
- Phase II metabolism: Glucuronidation of hydroxylated metabolites .
- Excretion: Renal clearance of hydrophilic metabolites, monitored via LC-MS/MS in urine .
Advanced: Can computational modeling predict binding modes to therapeutic targets?
Answer:
- Molecular docking (e.g., AutoDock Vina) identifies potential interactions with targets like AGE receptors or α-glucosidase .
- MD simulations assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models correlate substituent electronegativity (e.g., bromine) with inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
